molecular formula C12H21N3 B14172689 Pyridine, 2-[1-amino-3-(diethylamino)propyl]- CAS No. 16273-79-3

Pyridine, 2-[1-amino-3-(diethylamino)propyl]-

Cat. No.: B14172689
CAS No.: 16273-79-3
M. Wt: 207.32 g/mol
InChI Key: PIYDNWVOQQTDJO-UHFFFAOYSA-N
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Description

N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine is an organic compound with the molecular formula C13H21N3 It is a derivative of pyridine and is characterized by the presence of two ethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine typically involves the reaction of pyridine-2-carboxaldehyde with diethylamine and 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine N-oxide.

    Reduction: Formation of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine derivatives with reduced functional groups.

    Substitution: Formation of substituted N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine compounds.

Scientific Research Applications

N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms complexes with various metals, which can be used in catalytic reactions.

    Biology: Investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against certain bacterial strains.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N’,N’-dimethyl-1-pyridin-2-ylpropane-1,3-diamine: Similar structure but with methyl groups instead of ethyl groups.

    N’,N’-diethyl-1-pyridin-2-ylbutane-1,4-diamine: Similar structure but with a butane backbone instead of propane.

    N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine N-oxide: Oxidized form of the compound.

Uniqueness

N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of both pyridine and diethylamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

16273-79-3

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N',N'-diethyl-1-pyridin-2-ylpropane-1,3-diamine

InChI

InChI=1S/C12H21N3/c1-3-15(4-2)10-8-11(13)12-7-5-6-9-14-12/h5-7,9,11H,3-4,8,10,13H2,1-2H3

InChI Key

PIYDNWVOQQTDJO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C1=CC=CC=N1)N

Origin of Product

United States

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